(2,4,6-Trimethylphenyl)methanesulfonyl chloride (2,4,6-Trimethylphenyl)methanesulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17774791
InChI: InChI=1S/C10H13ClO2S/c1-7-4-8(2)10(9(3)5-7)6-14(11,12)13/h4-5H,6H2,1-3H3
SMILES:
Molecular Formula: C10H13ClO2S
Molecular Weight: 232.73 g/mol

(2,4,6-Trimethylphenyl)methanesulfonyl chloride

CAS No.:

Cat. No.: VC17774791

Molecular Formula: C10H13ClO2S

Molecular Weight: 232.73 g/mol

* For research use only. Not for human or veterinary use.

(2,4,6-Trimethylphenyl)methanesulfonyl chloride -

Specification

Molecular Formula C10H13ClO2S
Molecular Weight 232.73 g/mol
IUPAC Name (2,4,6-trimethylphenyl)methanesulfonyl chloride
Standard InChI InChI=1S/C10H13ClO2S/c1-7-4-8(2)10(9(3)5-7)6-14(11,12)13/h4-5H,6H2,1-3H3
Standard InChI Key WUYFJGLMOZDUJH-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)C)CS(=O)(=O)Cl)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of (2,4,6-Trimethylphenyl)methanesulfonyl chloride is C10_{10}H13_{13}ClO2_2S, derived from the substitution of a hydrogen atom in methanesulfonyl chloride (CH3_3SO2_2Cl) with a 2,4,6-trimethylphenyl group. The molecular weight is calculated as 232.73 g/mol, with contributions from carbon (51.6%), hydrogen (5.6%), chlorine (15.2%), oxygen (13.7%), and sulfur (13.8%) .

Structural Features

The compound’s structure comprises a sulfonyl chloride (-SO2_2Cl) group attached to a methylene bridge (-CH2_2-) that is further connected to a mesitylene (2,4,6-trimethylbenzene) ring. The steric hindrance imparted by the three methyl groups on the aromatic ring influences its reactivity and solubility .

Table 1: Key Structural Descriptors

PropertyValue
SMILESClS(=O)(=O)Cc1c(C)c(C)cc(C)c1
InChI KeyUPLQKPKQTFQHDD-UHFFFAOYSA-N
Topological Polar Surface Area42.5 Ų
Hydrogen Bond Donors0

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (2,4,6-Trimethylphenyl)methanesulfonyl chloride can be inferred from methods used for analogous aryl methanesulfonyl chlorides :

Route 1: Chlorosulfonation of Mesitylene

  • Sulfonation: Mesitylene (2,4,6-trimethylbenzene) reacts with chlorosulfonic acid (ClSO3_3H) to form (2,4,6-Trimethylphenyl)methanesulfonic acid.

  • Chlorination: Treatment with thionyl chloride (SOCl2_2) or phosgene (COCl2_2) converts the sulfonic acid to the sulfonyl chloride.

C6H3(CH3)3+ClSO3HC6H2(CH3)3SO3H+HCl\text{C}_6\text{H}_3(\text{CH}_3)_3 + \text{ClSO}_3\text{H} \rightarrow \text{C}_6\text{H}_2(\text{CH}_3)_3\text{SO}_3\text{H} + \text{HCl} C6H2(CH3)3SO3H+SOCl2C6H2(CH3)3SO2Cl+SO2+HCl\text{C}_6\text{H}_2(\text{CH}_3)_3\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_2(\text{CH}_3)_3\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl}

Route 2: Friedel-Crafts Sulfonation

An alternative pathway involves Friedel-Crafts sulfonation of mesitylene using methanesulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3_3), though this method is less common due to competing side reactions .

Purification and Characterization

Purification typically involves fractional distillation or recrystallization from non-polar solvents. Characterization is achieved via nuclear magnetic resonance (NMR) spectroscopy, with expected signals including:

  • 1^1H NMR: A singlet for the three methyl groups (δ 2.3–2.5 ppm) and a multiplet for the aromatic protons (δ 6.8–7.1 ppm).

  • 13^{13}C NMR: Resonances for the methyl carbons (δ 20–22 ppm), aromatic carbons (δ 125–140 ppm), and the sulfonyl chloride carbon (δ 55–60 ppm) .

Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl chloride group is highly electrophilic, reacting with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and thiosulfonates, respectively . For example:

ArSO2Cl+RNH2ArSO2NHR+HCl\text{ArSO}_2\text{Cl} + \text{RNH}_2 \rightarrow \text{ArSO}_2\text{NHR} + \text{HCl}

The steric bulk of the mesitylene group may slow reaction kinetics compared to less hindered analogs .

Hydrolysis and Stability

Like methanesulfonyl chloride, this compound hydrolyzes in aqueous environments to yield (2,4,6-Trimethylphenyl)methanesulfonic acid and HCl gas :

ArSO2Cl+H2OArSO3H+HCl\text{ArSO}_2\text{Cl} + \text{H}_2\text{O} \rightarrow \text{ArSO}_3\text{H} + \text{HCl}

Storage requires anhydrous conditions and inert atmospheres to prevent decomposition.

Applications in Organic Synthesis

Pharmaceutical Intermediates

Aryl methanesulfonyl chlorides are employed to introduce sulfonate groups into drug candidates, enhancing solubility or enabling further functionalization. For instance, similar compounds are used in antibiotic and antiviral research .

Polymer Chemistry

The compound may serve as a crosslinking agent in polymer synthesis, leveraging its ability to form covalent bonds with hydroxyl or amine groups in polymeric backbones .

Table 2: Industrial and Research Applications

ApplicationRole of Sulfonyl Chloride
Drug DesignSulfonamide formation
Materials ScienceSurface modification of polymers
CatalysisLewis acid catalyst precursor
ScenarioAction
Skin ContactRinse immediately with water for 15 minutes
InhalationMove to fresh air; administer oxygen if needed
Spill ManagementAbsorb with inert material; neutralize with base

Environmental and Regulatory Considerations

Ecotoxicity

Limited data exist for this specific compound, but sulfonyl chlorides generally exhibit moderate to high aquatic toxicity. Hydrolysis products (e.g., sulfonic acids) may persist in water systems .

Future Research Directions

  • Mechanistic Studies: Elucidate the impact of steric hindrance on reaction rates with bulky nucleophiles.

  • Catalytic Applications: Explore use in asymmetric catalysis, leveraging the chiral environment of the mesitylene group.

  • Green Synthesis: Develop solvent-free or catalytic methods to reduce waste generation.

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